molecular formula C19H19N5O2 B11502666 5-(acetylamino)-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide

5-(acetylamino)-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11502666
M. Wt: 349.4 g/mol
InChI Key: OARGESNYQJBFNS-UHFFFAOYSA-N
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Description

5-(acetylamino)-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an acetylamino group, two benzyl groups, and a triazole ring, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetylamino)-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne

    Introduction of the Acetylamino Group: The acetylamino group can be introduced by acetylation of an amino group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Benzylation: The benzyl groups can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for the cycloaddition step and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, forming benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The acetylamino and benzyl groups can be substituted under appropriate conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(acetylamino)-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating libraries of compounds for drug discovery.

Biology

Biologically, this compound can be used to study enzyme interactions and inhibition. Triazoles are known to inhibit certain enzymes, making them useful in biochemical assays.

Medicine

In medicine, triazole derivatives are explored for their potential as antifungal, antibacterial, and anticancer agents. This compound could be a candidate for such studies due to its structural features.

Industry

Industrially, triazole compounds are used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-(acetylamino)-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazoles can inhibit enzymes by binding to their active sites, disrupting normal enzymatic activity. The acetylamino and benzyl groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, known for its stability and biological activity.

    5-(benzylamino)-1,2,3-triazole: Similar structure but with a benzylamino group instead of an acetylamino group.

    N-benzyl-1,2,3-triazole-4-carboxamide: Lacks the acetylamino group but retains the benzyl and carboxamide functionalities.

Uniqueness

5-(acetylamino)-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its acetylamino, benzyl, and triazole groups. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

5-acetamido-N,1-dibenzyltriazole-4-carboxamide

InChI

InChI=1S/C19H19N5O2/c1-14(25)21-18-17(19(26)20-12-15-8-4-2-5-9-15)22-23-24(18)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,26)(H,21,25)

InChI Key

OARGESNYQJBFNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=NN1CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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